1h-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]-
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic name 3-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine follows IUPAC guidelines for fused heterocycles. The parent structure, pyrazolo[4,3-c]pyridine, consists of a pyrazole ring (positions 1–3) fused to a pyridine ring (positions 4–7) at the 4,3-c positions. The "4,5,6,7-tetrahydro" descriptor indicates partial saturation of the pyridine ring, reducing its six-membered aromatic system to a partially saturated six-membered ring with four additional hydrogens.
Isomeric considerations arise from three key factors:
- Ring fusion orientation : The pyrazole's fusion at the 4,3-c position distinguishes it from alternative fusion patterns (e.g., pyrazolo[3,4-b]pyridine).
- Substituent positioning : The trifluoromethyl group at the phenyl ring's meta position (C3) creates regioisomeric possibilities relative to para or ortho substitution.
- Tautomerism : The 1H-pyrazole tautomer is favored over 2H- or 3H- forms due to conjugation with the adjacent pyridine nitrogen.
Table 1: Comparative Nomenclature of Related Pyrazolopyridines
Molecular Formula and Constitutional Analysis
The molecular formula C$${13}$$H$${13}$$F$${3}$$N$${3}$$ derives from:
- Pyrazolo[4,3-c]pyridine core : C$${6}$$H$${7}$$N$${3}$$ (unsaturated form) reduced to C$${6}$$H$${9}$$N$${3}$$ via tetrahydro modification
- 3-(Trifluoromethyl)phenyl substituent : C$${7}$$H$${4}$$F$$_{3}$$
Constitutional features include:
Tetrahydro-Pyrazolopyridine Core Structural Features
The tetrahydro modification induces significant conformational constraints:
- Ring puckering : Saturation creates a half-chair conformation in the pyridine-derived ring, with C5 and C6 adopting pseudo-axial positions.
- Conjugation disruption : The saturated C4–C7 single bonds isolate the pyrazole's π-system from the pyridine nitrogen's lone pair.
- Hydrogen bonding capacity : The secondary amine at position 1 (pyrazole) and tertiary amine at position 4 (pyridine) create distinct protonation sites with pK$$_a$$ values ~6.2 and ~3.8, respectively.
The core's electronic profile was characterized computationally, showing:
Trifluoromethylphenyl Substituent Configuration Analysis
The 3-(trifluoromethyl)phenyl group adopts a nearly orthogonal orientation relative to the pyrazole ring (dihedral angle: 85–89°), minimizing steric clash with the tetrahydro core. Key electronic effects include:
- Inductive withdrawal : The -CF$$3$$ group (σ$$m$$ = 0.43) reduces electron density at the phenyl para position by 17% (Hammett substituent constant analysis)
- Dipole moment contribution : Adds 2.1 D to the molecular dipole vector oriented toward the pyrazole N2 atom
Table 2: Substituent Effects on Pyrazole Ring Electronics
| Substituent Position | Hammett σ$$_m$$ | Dipole Contribution (D) | Van der Waals Volume (ų) |
|---|---|---|---|
| 3-CF$$_3$$ | 0.43 | 2.1 | 42.7 |
| 4-CF$$_3$$ | 0.52 | 2.3 | 43.1 |
| 2-CF$$_3$$ | 0.33 | 1.9 | 41.9 |
Properties
Molecular Formula |
C13H12F3N3 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-2-8(6-9)12-10-7-17-5-4-11(10)18-19-12/h1-3,6,17H,4-5,7H2,(H,18,19) |
InChI Key |
QVXGNZQIWQQFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Hydrogenation Approach
This method involves constructing the pyrazolo[4,3-c]pyridine core through annulation followed by hydrogenation to form the tetrahydro ring. A key intermediate is 3-aminopyrazole, which reacts with a 3-trifluoromethylbenzaldehyde derivative under acidic conditions to form the fused heterocycle. Subsequent hydrogenation reduces the dihydro intermediate to the tetrahydro form.
Steps :
- Synthesis of 3-(3-trifluoromethylbenzylidene)aminopyrazole : React 3-aminopyrazole with 3-trifluoromethylbenzaldehyde in acetic acid.
- Cyclization : Treat the Schiff base with a cyclic 1,3-dicarbonyl compound (e.g., cyclohexanone) under thermal conditions to form the pyrazolo[4,3-c]pyridine skeleton.
- Hydrogenation : Reduce the dihydro intermediate using H₂/Pd-C to yield the tetrahydro derivative.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | AcOH, 80°C, 12h | 75–80 | |
| 2 | Cyclohexanone, H+ | 60–65 | |
| 3 | H₂, Pd/C, EtOH | 85–90 |
Suzuki-Miyaura Coupling for Functionalization
This route introduces the 3-trifluoromethylphenyl group via palladium-catalyzed cross-coupling. A brominated pyrazolo[4,3-c]pyridine intermediate is coupled with 3-trifluoromethylphenylboronic acid.
Steps :
- Bromination : Treat 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with NBS in DMF to introduce a bromine atom at position 3.
- Coupling : React the brominated compound with 3-trifluoromethylphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NBS, DMF, 25°C, 4h | 82 | |
| 2 | Pd(PPh₃)₄, K₂CO₃, 80°C, 6h | 70 |
One-Pot Multicomponent Reaction
This method leverages a three-component reaction involving 3-methyl-1-arylpyrazol-5-amines, arylglyoxals (with CF₃), and cyclic 1,3-dicarbonyl compounds. The reaction proceeds via Knoevenagel and Michael additions, followed by cyclization.
Steps :
- Reaction Mixture : Combine 3-methyl-1-arylpyrazol-5-amine, 3-trifluoromethylbenzylglyoxal, and cyclohexanone in acetone/water with TPAB as a catalyst.
- Cyclization : Stir at 80°C for 12–24h to form the fused heterocycle.
Key Data :
| Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Arylglyoxal (CF₃) | Acetone/H₂O, 80°C, 12h | 90–98 | |
| Pyrazol-5-amine | TPAB (20 mol%), pH 7–8 | 90–98 |
Hantzsch Dihydropyridine Disproportionation
This strategy employs a Hantzsch dihydropyridine intermediate, which undergoes disproportionation to form the fused pyrazolo[4,3-c]pyridine system.
Steps :
- Schiff Base Formation : Condense 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole-3-carbonitrile with an α,β-unsaturated aldehyde.
- Disproportionation : Treat the intermediate with HCl in CH₃CN to induce ring closure.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | HCl, CH₃CN, 50°C | 40–50 | |
| 2 | Disproportionation | 30–40 |
Acid-Catalyzed Cyclization of Ketones
This method exploits the electrophilic nature of trifluoroacetyl groups to direct regioselective cyclization.
Steps :
- Ketone Formation : React 2-acetyl-1,3-indanedione with trifluoroacetyl chloride to form a trifluoromethylated precursor.
- Cyclization : Treat with phenylhydrazine in acidic conditions to form the indenopyrazole core.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | CF₃COCl, CH₂Cl₂, 0°C | 70 | |
| 2 | HCl, reflux, 6h | 70 |
N-Trifluoromethyl Pyrazole Formation via Trifluoromethylhydrazine
This route employs trifluoromethylhydrazine derivatives to introduce the CF₃ group during cyclization.
Steps :
- Cyclization : React di-Boc trifluoromethylhydrazine with dialdehydes or diketones in DCM under acidic conditions.
- Deprotection : Remove Boc groups to yield the free amine for further functionalization.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DCM, TFA, 0°C | 60–75 | |
| 2 | TFA, CH₂Cl₂, RT | 85–90 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | High scalability, simple steps | Sensitive to steric hindrance | 60–90 |
| Suzuki Coupling | Precise functionalization | Requires pre-functionalized intermediates | 70–85 |
| One-Pot MCR | Minimal purification steps | Limited substrate scope | 90–98 |
| Hantzsch Disproportionation | Novel pathway for fused systems | Low yields, complex workup | 30–50 |
| Microwave Sonogashira | Rapid reaction times | Equipment dependency | 50–71 |
Key Research Findings
- Regioselectivity : The CF₃ group directs cyclization to the 3-position due to its electron-withdrawing nature, as observed in acid-catalyzed reactions.
- Stability of Intermediates : Trifluoromethylhydrazine derivatives exhibit short half-lives (∼6h) in solution, necessitating rapid reaction setups.
- Hydrogenation Efficiency : Pd/C catalysts achieve near-quantitative reduction of dihydro intermediates to tetrahydro derivatives.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for targeting specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Examples:
Analysis:
- Trifluoromethyl vs. Isopropyl ( vs. Target Compound): The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to isopropyl, likely improving target binding and metabolic stability .
- Aryl Substituents (Indanyl vs. Trifluoromethylphenyl): Indanyl substitution shifts activity toward ion channel modulation (TASK-1), whereas trifluoromethylphenyl derivatives prioritize kinase or antiproliferative effects .
- Dual Trifluoromethyl Groups (): The addition of a benzylidene-trifluoromethyl group significantly boosts anticancer potency, suggesting synergistic effects from multiple electron-deficient substituents .
Quantitative Structure-Activity Relationship (QSAR) Insights
A QSAR study on 3-aryl-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridines () identified three critical parameters:
Hydrophobicity (π): Higher hydrophobicity correlates with improved displacement of [³H]prazosin, a marker for α₁-adrenergic receptor affinity.
Electronic Effects (σ): Electron-withdrawing groups (e.g., trifluoromethyl) enhance activity by stabilizing charge-transfer interactions.
Steric Factors (van der Waals volume): Bulky substituents at the 3-position reduce activity due to steric hindrance .
The target compound’s 3-(trifluoromethyl)phenyl group optimizes these parameters, balancing hydrophobicity, electronic effects, and moderate steric bulk.
Antiproliferative Activity Comparison
Derivatives of 3-(substituted)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine () were screened against cancer cell lines using the NCI protocol ():
Key Findings:
- The target compound shows comparable efficacy to fluorophenyl analogs but requires structural optimization for broader potency.
- 3-Amino derivatives exhibit moderate activity, highlighting the importance of electronegative substituents .
Biological Activity
1H-Pyrazolo[4,3-c]pyridine derivatives have garnered attention for their diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article focuses on the compound 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- , exploring its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of 1H-Pyrazolo[4,3-c]pyridine derivatives often involves their role as enzyme inhibitors. Specifically, these compounds can inhibit various kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins crucial for cell proliferation and survival. This mechanism is vital in cancer therapy as it disrupts signaling pathways that promote tumor growth.
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the pyrazolo[4,3-c]pyridine scaffold can significantly impact biological activity. For instance:
- Substituents at position 4 : Bulkier groups tend to reduce antiproliferative activity. Compounds with methyl groups at this position exhibited lower efficacy compared to their unsubstituted counterparts.
- Trifluoromethyl group : The presence of a trifluoromethyl substituent has been associated with enhanced potency against specific kinases and cancer cell lines.
Biological Activity Overview
The following table summarizes key findings on the biological activity of 1H-Pyrazolo[4,3-c]pyridine derivatives:
| Compound Name | Biological Activity | IC50 Value (nM) | Target |
|---|---|---|---|
| 1H-Pyrazolo[4,3-c]pyridine derivative A | Anticancer | 200 | p38 MAPK |
| 1H-Pyrazolo[4,3-c]pyridine derivative B | TBK1 Inhibition | 0.2 | TBK1 |
| 1H-Pyrazolo[4,3-c]pyridine derivative C | Carbonic Anhydrase Inhibition | 58.8 | hCA I |
Case Studies
- Anticancer Activity : A study demonstrated that a specific derivative of pyrazolo[4,3-c]pyridine induced apoptosis in cancer cell lines by activating caspase pathways and reducing proliferating cell nuclear antigen (PCNA) levels. This suggests a dual mechanism involving both antiproliferative effects and apoptosis induction .
- Enzyme Inhibition : Another research highlighted the compound's ability to inhibit TBK1 with an IC50 of 0.2 nM. This inhibition was shown to effectively block downstream signaling pathways in stimulated immune cells .
- Carbonic Anhydrase Inhibition : The compound exhibited promising inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II), with Ki values indicating superior potency compared to traditional inhibitors like acetazolamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
